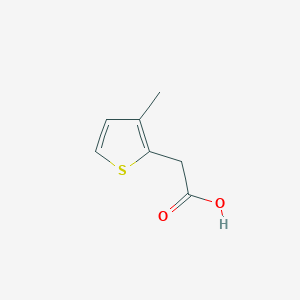

2-(3-Methylthiophen-2-YL)acetic acid

Overview

Description

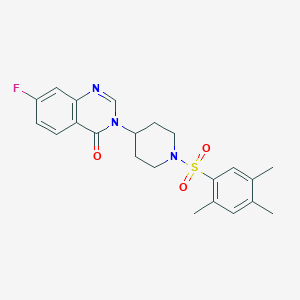

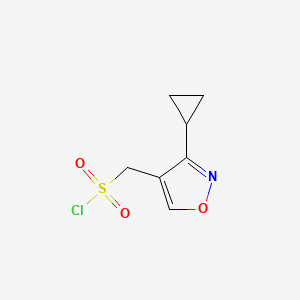

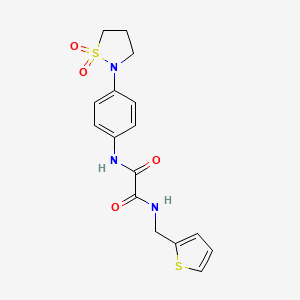

“2-(3-Methylthiophen-2-YL)acetic acid” is a chemical compound with the molecular formula C7H8O2S . It is related to other compounds such as 2-[3-(Methylaminomethyl)thiophen-2-yl]acetic acid and 2-amino-2-(3-methylthiophen-2-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Methylthiophen-2-YL)acetic acid” consists of a thiophene ring attached to an acetic acid moiety . The compound has a molecular weight of 156.21 .Physical And Chemical Properties Analysis

“2-(3-Methylthiophen-2-YL)acetic acid” is a powder with a melting point of 89-90°C .Scientific Research Applications

1. Polymer Synthesis and Solution Properties

2-(3-Methylthiophen-2-yl)acetic acid plays a significant role in the synthesis of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) and its copolymers. These polymers exhibit unique properties, such as pH-induced abrupt conformational changes, evidenced by potentiometric titration, viscosity measurements, and UV-visible spectroscopy. This highlights its potential in developing smart materials with responsive behaviors (Kim et al., 1999).

2. Electrochemical Applications

The compound finds application in electrochemical studies, particularly in understanding the polymerization and redox features of thiophene co-polymers. For instance, studies on 3-thiophene-acetic acid and 3-methylthiophene co-polymers reveal insights into solvation behavior and the splitting of oxidation peaks, which are pivotal in designing advanced electrochemical systems (C. Visy et al., 2000).

3. Applications in Organic Electronics

The compound is integral in synthesizing organic sensitizers for solar cell applications. It contributes to the structural and electronic properties of novel organic sensitizers, which show high conversion efficiencies when anchored onto TiO2 films. Such studies are crucial in the advancement of organic photovoltaic technologies (Sanghoon Kim et al., 2006).

4. Biomedical Research

In the biomedical field, derivatives of 2-(3-Methylthiophen-2-yl)acetic acid are used for DNA-binding applications. For example, water-soluble cationic polythiophene derivatives show potential as theranostic gene delivery vehicles, highlighting the compound's significance in gene therapy and molecular diagnostics (Analyn C. Carreon et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is suggested that the compound may have potential anticonvulsant and antinociceptive activities .

Mode of Action

It is suggested that the compound may interact with its targets to induce changes that could lead to potential anticonvulsant and antinociceptive effects .

Result of Action

It is suggested that the compound may exhibit potential anticonvulsant and antinociceptive effects .

properties

IUPAC Name |

2-(3-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJNMDKPCCOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylthiophen-2-YL)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)

![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)

![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)

![1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2971579.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)

![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2971585.png)